4-(p-Tolylthio)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(p-Tolylthio)butan-2-one is an organic compound with the molecular formula C11H14OS. It is characterized by the presence of a butanone group attached to a p-tolylthio group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(p-Tolylthio)butan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutan-2-one with p-tolylthiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-(p-Tolylthio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride, leading to the formation of the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-tolylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding alcohols.
Substitution: Products with different nucleophilic groups replacing the p-tolylthio group.
Scientific Research Applications
4-(p-Tolylthio)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 4-(p-Tolylthio)butan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, which may underlie its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenyl)-2-butanone: Similar structure but lacks the sulfur atom.
4-(4-Methoxyphenyl)-2-butanone: Contains a methoxy group instead of the p-tolylthio group.
4-(4-Hydroxyphenyl)-2-butanone: Contains a hydroxy group instead of the p-tolylthio group.
Uniqueness
4-(p-Tolylthio)butan-2-one is unique due to the presence of the p-tolylthio group, which imparts distinct chemical properties and reactivity. The sulfur atom in the p-tolylthio group can participate in various chemical reactions, making this compound versatile in synthetic applications .
Properties
Molecular Formula |
C11H14OS |
---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C11H14OS/c1-9-3-5-11(6-4-9)13-8-7-10(2)12/h3-6H,7-8H2,1-2H3 |
InChI Key |
RASAUOWOEXVVAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.